molecular formula C13H21BO4 B3006228 Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate CAS No. 1449522-62-6

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate

Cat. No.: B3006228
CAS No.: 1449522-62-6
M. Wt: 252.12
InChI Key: FYYQTIXVEZANCC-UHFFFAOYSA-N
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Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate is a useful research compound. Its molecular formula is C13H21BO4 and its molecular weight is 252.12. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate is used in the synthesis of boric acid ester intermediates, particularly those with benzene rings. These compounds are typically obtained through multi-step substitution reactions. The structural properties of these compounds are confirmed using techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. These compounds have been subjected to crystallographic and conformational analyses, with their molecular structures further explored using density functional theory (DFT), which are found consistent with the crystal structures determined by X-ray diffraction (Huang et al., 2021).

Physicochemical Properties

  • The molecular electrostatic potential and frontier molecular orbitals of these compounds have been investigated, revealing some of their physicochemical properties. These studies offer insights into the electronic properties and reactivity of these compounds, which are valuable for their application in various fields of chemistry (Huang et al., 2021).

Catalysis and Polymerization

  • In the realm of catalysis, these compounds are used in palladium-catalyzed borylation of arylbromides. This method has shown effectiveness, especially in the borylation of arylbromides bearing sulfonyl groups, which is a key process in organic synthesis and pharmaceutical research (Takagi & Yamakawa, 2013).

Interaction with Biological Molecules

  • These compounds show interesting interactions with proteins and other biological molecules. For example, a study demonstrated strong fluorescence quenching of a polymer in the presence of cytochrome c, whereas weak quenching was observed with myoglobin and bovine serum albumin. This indicates their potential use in bioanalytical applications, such as sensing and detection of specific proteins or biological markers (Zhang, Liu, & Cao, 2008).

Applications in Drug Synthesis

  • The compound is also an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in many biologically active compounds such as crizotinib (Kong et al., 2016).

Properties

IUPAC Name

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopentene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BO4/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9(10)11(15)16-5/h6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYYQTIXVEZANCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(CCC2)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1449522-62-6
Record name methyl 2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopent-1-ene-1-carboxylate
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